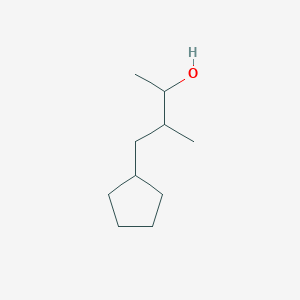
4-Cyclopentyl-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentyl-3-methylbutan-2-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its cyclopentyl and methyl substituents, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
4-Cyclopentyl-3-methylbutan-2-ol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as cyclopentylmagnesium bromide) reacts with a suitable carbonyl compound (like 3-methylbutan-2-one) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
化学反応の分析
Types of Reactions
4-Cyclopentyl-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other alcohols.
Substitution: Alkyl halides.
科学的研究の応用
4-Cyclopentyl-3-methylbutan-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Cyclopentyl-3-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclopentyl group may interact with lipid membranes, affecting cellular processes .
類似化合物との比較
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with a similar structure but lacks the cyclopentyl group.
Cyclopentanol: Contains a cyclopentyl group but lacks the methyl substituent.
Uniqueness
4-Cyclopentyl-3-methylbutan-2-ol is unique due to the presence of both cyclopentyl and methyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC名 |
4-cyclopentyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(9(2)11)7-10-5-3-4-6-10/h8-11H,3-7H2,1-2H3 |
InChIキー |
BUUHDXOZZOJZFP-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCCC1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


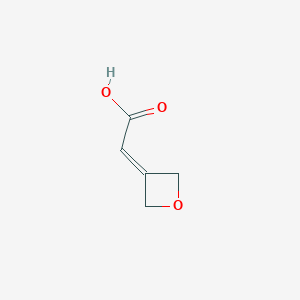
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314781.png)

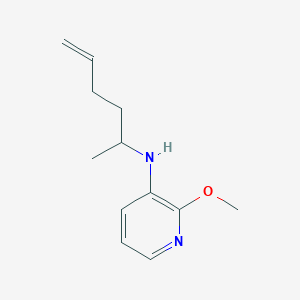
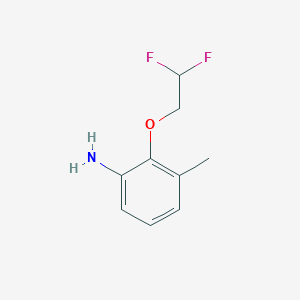
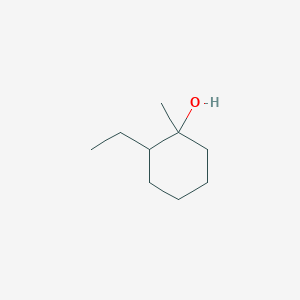
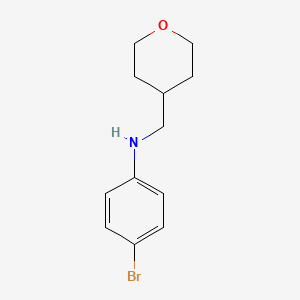

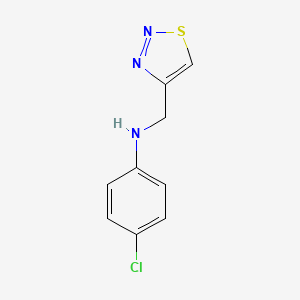
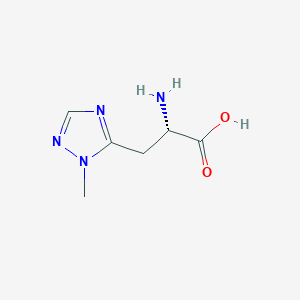
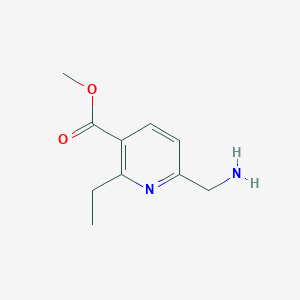
![3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL](/img/structure/B13314846.png)

![2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol](/img/structure/B13314855.png)
